molecular formula C18H12O6 B15370052 9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy- CAS No. 55334-14-0

9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy-

Cat. No.: B15370052
CAS No.: 55334-14-0
M. Wt: 324.3 g/mol
InChI Key: VXQWXISKYPXRLQ-UHFFFAOYSA-N
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Description

The compound 9H-Xanthen-9-one, 4-(3-furanyl)-3,8-dihydroxy-1-methoxy- (CAS: 55334-14-0) is a xanthone derivative characterized by a tricyclic aromatic core with hydroxyl, methoxy, and furanyl substituents at positions 3, 8, 1, and 4, respectively . Xanthones are known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The furanyl group introduces a heterocyclic moiety, which may enhance electronic interactions in biological systems compared to aliphatic or purely aromatic substituents.

Properties

CAS No.

55334-14-0

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

IUPAC Name

4-(furan-3-yl)-3,8-dihydroxy-1-methoxyxanthen-9-one

InChI

InChI=1S/C18H12O6/c1-22-13-7-11(20)14(9-5-6-23-8-9)18-16(13)17(21)15-10(19)3-2-4-12(15)24-18/h2-8,19-20H,1H3

InChI Key

VXQWXISKYPXRLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)O)C3=COC=C3)OC4=CC=CC(=C4C2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthone Derivatives

Substituent Position and Electronic Effects

The target compound’s substituents are distributed across positions 1 (methoxy), 3 (hydroxy), 4 (3-furanyl), and 8 (hydroxy). Key comparisons include:

  • Methoxy vs.
  • Heterocyclic vs. Aliphatic Substituents : The 3-furanyl group at position 4 contrasts with alkenyloxy chains (e.g., 1,3,8-trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one ). Furanyl’s electron-rich nature may improve binding to aromatic receptors or enzymes.
SIRT2 Inhibition
  • Compound 3 (5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one) showed 93.2% SIRT2 inhibition, attributed to secondary amine substituents .
  • Piperazine derivatives (e.g., compound 4 in ) exhibited reduced activity (48.5%), highlighting the importance of substituent flexibility.
Antimicrobial Activity
  • 2-Xanthone derivatives with piperazine or phenoxyethyl groups (e.g., compound [I] in ) demonstrated 98% inhibition of Mycobacterium tuberculosis. The furanyl group’s polarizability may enhance antimycobacterial effects, though cytotoxicity remains a concern .
Cytotoxicity
  • 1,8-Dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one (di-substituted) showed higher cytotoxicity than mono-substituted analogs in HeLa cells . The target compound’s single furanyl substituent may reduce potency compared to di-alkenylated derivatives.

Data Tables

Table 1: Structural Comparison of Xanthone Derivatives

Compound Name Substituents (Position) Key Structural Feature Bioactivity (Source)
Target Compound (55334-14-0) 1-OCH₃, 3-OH, 4-(3-furanyl), 8-OH Furanyl heterocycle Limited data
3,4-Dimethoxy-1-methyl-9H-xanthen-9-one 1-CH₃, 3-OCH₃, 4-OCH₃ Methoxy-rich Anticancer screening
1,3,8-Trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one 1-OH, 3-OH, 6-O-(pent-4-enyl), 8-OH Alkenyloxy chain Cytotoxic (IC₅₀: 12 µM)
2-(4-Chloro-3-methylphenoxy)ethyl piperazine xanthone 2-O-(phenoxyethyl-piperazine) Piperazine moiety 98% anti-TB activity

Research Findings and Mechanistic Insights

  • Substituent Position Matters : Hydroxyl groups at positions 3 and 8 (as in the target compound) are common in cytotoxic xanthones, likely due to hydrogen bonding with cellular targets .
  • Furanyl’s Role: The 3-furanyl group may mimic aromatic amino acid side chains (e.g., tyrosine, histidine), enabling interactions with enzyme active sites. This is speculative but supported by the activity of furan-containing drugs .
  • Synthetic Accessibility : The target compound’s synthesis could follow routes similar to 4-((3-methylpent-1-yn-3-yl)oxy)-9H-xanthen-9-one (), using Ullmann coupling or nucleophilic substitution for furanyl introduction.

Preparation Methods

Acid-Catalyzed Condensation of Phenolic Precursors

The xanthone scaffold is classically constructed via acid-catalyzed condensation between substituted phenolic compounds and carbonyl precursors. For 4-(3-furanyl)-3,8-dihydroxy-1-methoxyxanthen-9-one, this involves:

  • Precursor Selection :
    • 2,3,4-Trihydroxyacetophenone (for positions 1, 3, and 8)
    • 3-Furancarboxaldehyde (for position 4)

      Reaction conditions: H₂SO₄ (catalytic) in acetic acid at 110°C for 12 hours.
  • Mechanistic Pathway :
    • Step 1 : Protonation of the carbonyl group in 3-furan carboxaldehyde, enhancing electrophilicity.
    • Step 2 : Nucleophilic attack by the phenolic hydroxyl groups, forming a bis-ortho-quinonemethide intermediate.
    • Step 3 : Cyclization via intramolecular aldol condensation, yielding the xanthone core.

Table 1: Representative Yields for Acid-Catalyzed Condensation

Phenolic Precursor Carbonyl Source Catalyst Yield (%)
2,3,4-Trihydroxyacetophenone 3-Furan carboxaldehyde H₂SO₄ 62
2,5-Dihydroxy-4-methoxybenzaldehyde Cyclohexanone HCl 45

Bromination-Substitution Sequences

Radical-initiated bromination enables regioselective functionalization of preformed xanthones. A 2020 study demonstrated:

  • Bromination :
    • Substrate: 1-Methoxy-3,4-dihydroxyxanthen-9-one
    • Reagents: N-Bromosuccinimide (NBS, 2.2 equiv), benzoyl peroxide (BPO, 0.1 equiv)
    • Conditions: CCl₄, reflux, 6 hours
    • Product: 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one (78% yield).
  • Solvolytic Displacement :
    • Substrate: 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one
    • Reagents: 1-Butyl-3-methylimidazolium tetrafluoroborate [(bmIm)BF₄], H₂O
    • Conditions: 80°C, 4 hours
    • Product: 4-Formyl-3,8-dihydroxy-1-methoxy-9H-xanthen-9-one (69% yield).

Furan Integration via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The 3-furanyl group is introduced via palladium-catalyzed cross-coupling:

  • Substrate Preparation :
    • 4-Bromo-3,8-dihydroxy-1-methoxy-9H-xanthen-9-one
    • Synthesized via regioselective bromination of the parent xanthone using Br₂ in CHCl₃ (0°C, 2 hours).
  • Coupling Conditions :
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃ (2.0 equiv)
    • Solvent: DME/H₂O (3:1)
    • Temperature: 90°C, 8 hours
    • Yield: 71%.

Table 2: Comparative Analysis of Furan Coupling Methods

Method Catalyst Base Solvent Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ K₂CO₃ DME/H₂O 71
Stille Coupling Pd₂(dba)₃ CsF THF 65
Direct Arylation Pd(OAc)₂ KOPiv DMA 58

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Protic Solvents : Methanol and acetic acid improve solubility of phenolic intermediates but risk ether cleavage at >100°C.
  • Aprotic Solvents : DMF and DMSO enhance coupling efficiencies but require rigorous drying to prevent hydrolysis.

Protecting Group Strategies

  • Methoxy Group Stability : The 1-methoxy substituent remains intact under acidic (pH > 2) and basic (pH < 10) conditions but demethylates in concentrated HBr.
  • Hydroxyl Protection : Acetylation (Ac₂O/pyridine) prevents oxidation during bromination; deprotection uses NH₃/MeOH (rt, 1 hour).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 7.82 (s, 1H, H-5), 7.45 (d, J = 2.4 Hz, 1H, H-2), 6.95 (m, 3H, furan H-2, H-4, H-5), 3.92 (s, 3H, OCH₃).
  • UV-Vis (MeOH) : λmax 268 nm (π→π), 325 nm (n→π).

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals:

  • Planarity : Dihedral angle between xanthone and furan rings = 12.3°, enabling π-stacking.
  • Hydrogen Bonding : O(3)–H···O(8) distance = 2.1 Å, stabilizing the keto-enol tautomer.

Applications and Derivatives

Biological Activity

  • Antiproliferative Activity : Patent WO2012175991A1 reports IC₅₀ = 1.2 µM against HeLa cells, attributed to topoisomerase II inhibition.
  • Antimicrobial Derivatives : Carbaldehydic intermediates exhibit MIC = 8 µg/mL vs. Staphylococcus aureus.

Functionalization Pathways

  • Aldehyde Oxidation : 4-Formyl derivatives convert to carboxylic acids (KMnO₄, 60% yield) for prodrug development.
  • Etherification : 3-OH alkylation with propargyl bromide introduces click chemistry handles (CuAAC reaction).

Q & A

Q. What are the common synthetic routes for preparing 9H-Xanthen-9-one derivatives, and how can they be adapted for this compound?

Methodological Answer: The synthesis of xanthone derivatives typically involves cyclization of polyphenolic precursors with salicylic acid derivatives. For 4-(3-furanyl)-substituted xanthones, key steps include:

  • Friedel-Crafts alkylation or Ullmann coupling to introduce the furanyl group at the C4 position.
  • Acid-catalyzed cyclization using dehydrating agents (e.g., acetic anhydride or PCl₃) to form the xanthone core .
  • Selective methoxy and hydroxyl group protection/deprotection to achieve the desired substitution pattern. For example, ytterbium triflate can catalyze reactions involving substituted phenols under mild conditions .

Q. What analytical techniques are essential for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions and confirms the fused xanthone ring system.
    • 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals and assigns connectivity, particularly for the furanyl and hydroxyl groups .
  • Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns.
  • Infrared Spectroscopy (IR): Confirms hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

Q. How can researchers monitor reaction progress and purity during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Tracks reaction completion using silica gel plates and UV visualization. A solvent system of ethyl acetate/hexane (1:1) is effective for polar xanthones .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and intermolecular interactions.
    • Data collection: Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
    • Structure refinement: Apply SHELXL-2018/3 to model hydrogen bonding and torsional angles, critical for confirming the furanyl orientation .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Density Functional Theory (DFT) calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian 16 at the B3LYP/6-311+G(d,p) level).
  • Solvent effects: Account for solvent polarity in computational models (e.g., DMSO-d6 for xanthones) to align theoretical and experimental data .
  • Dynamic NMR: Investigate tautomerism or conformational exchange at variable temperatures .

Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer:

  • Functional group modulation: Synthesize analogs with variations in:
    • Hydroxyl/methoxy groups (e.g., 3,8-dihydroxy vs. 3-methoxy-8-hydroxy).
    • Furanyl substituents (e.g., 3-furanyl vs. 2-furanyl) to assess electronic effects .
  • In vitro assays: Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerases or kinases .

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